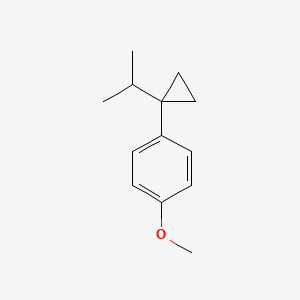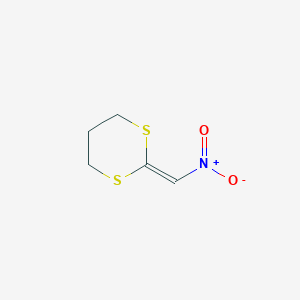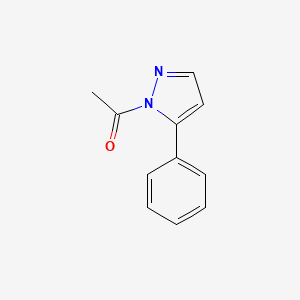
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-, also known as p-isopropylanisole, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methoxy group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- typically involves the alkylation of anisole (methoxybenzene) with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving acid catalysts or enzymes. These methods are designed to optimize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered.
p-Cresol (4-methylphenol): Contains a hydroxyl group instead of a methoxy group.
Cumene (isopropylbenzene): Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of both methoxy and isopropyl groups, which influence its chemical reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
63340-03-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(8-9-13)11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
IPZVRJFKWVHDQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)



![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)



